Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate (CAS: Not explicitly listed; synonyms include SMR000185191, CHEMBL1531311) is a thienopyridine derivative featuring a fused thiophene-pyridine core. Its molecular formula is C₁₇H₁₆N₂O₂S (molecular weight: 312.4 g/mol) . Key structural attributes include:
- A phenyl substituent at position 4.
- An ethoxycarbonyl group at position 2.
- An amino group at position 3.
This compound serves as a versatile synthon in medicinal chemistry, particularly for constructing polyheterocyclic systems .
Properties
IUPAC Name |
ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-16(19)14-13(17)11-8-9-12(18-15(11)21-14)10-6-4-3-5-7-10/h3-9H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLVCLJIDVQESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies for Thieno[2,3-b]Pyridine Derivatives
The thieno[2,3-b]pyridine scaffold is typically constructed via cyclocondensation reactions involving pyridine and thiophene precursors. Key approaches include:
Cyclocondensation of Cyanothioacetamide with Diketones
A widely used method involves reacting cyanothioacetamide with α,β-unsaturated diketones or their equivalents. For example, 2-ethoxymethylene-1,3-diphenylpropane-1,3-dione reacts with cyanothioacetamide in the presence of ammonium acetate to form pyridine-2(1H)-thione intermediates. These intermediates undergo further alkylation and cyclization to yield thieno[2,3-b]pyridines.
Example Reaction Pathway:
Synthesis of Ethyl 3-Amino-6-Phenylthieno[2,3-b]Pyridine-2-Carboxylate
Stepwise Synthesis from Pyridinethione Intermediates
Step 1: Synthesis of 5-Benzoyl-3-Cyano-6-Phenylpyridine-2(1H)-Thione
A mixture of cyanothioacetamide and 2-ethoxymethylene-1,3-diphenylpropane-1,3-dione in acetic acid yields the pyridinethione intermediate (40% yield).
Step 2: Alkylation with Ethyl Chloroacetate
The thione reacts with ethyl chloroacetate in DMF containing potassium carbonate to form the 2-ethylthio intermediate. This step introduces the ester group at position 2.
Step 3: Base-Mediated Cyclization
Treatment of the alkylated intermediate with 10% aqueous KOH in DMF at reflux induces cyclization, forming the thieno[2,3-b]pyridine core and generating the 3-amino group via Thorpe-Ziegler rearrangement.
Key Reaction Conditions:
Optimization and Industrial Considerations
Solvent and Base Selection
Reaction Mechanisms and Structural Insights
Cyclization Mechanism
The Thorpe-Ziegler cyclization involves:
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyridine derivatives.
Substitution: Formation of substituted thienopyridine derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research has indicated that ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that it effectively reduced cell viability in human breast cancer cells by inducing apoptosis through the modulation of key signaling pathways involved in cell survival and death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent. The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival .
Kinase Inhibition
This compound has been identified as a potent inhibitor of specific kinases involved in cancer progression. Studies have highlighted its ability to inhibit the activity of IκB kinase, which plays a critical role in the NF-kB signaling pathway associated with inflammation and cancer development .
Central Nervous System Effects
Emerging research suggests that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in treating conditions such as depression and anxiety .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Thieno[2,3-b]pyridine Scaffold
The following table summarizes key analogs and their structural/physicochemical differences:
*Estimated based on structural similarity.
Key Observations:
Lipophilicity :
- The trifluoromethyl group in the 4-position (Compound 2, Table) slightly reduces lipophilicity compared to the parent compound due to increased electronegativity and polarity .
- Methylphenyl substitution (Compound 1) retains similar XLogP3 to the parent, indicating minimal impact on hydrophobicity .
Ring Saturation: Saturation of the pyridine ring (Compound 4) drastically lowers XLogP3 (3.2 vs.
Polar Surface Area :
- The 2-methoxyphenyl substituent (Compound 3) increases TPSA to 102.7 Ų , which may improve water solubility but hinder blood-brain barrier permeability .
Biological Activity
Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a fused thiophene and pyridine ring system, which contributes to its unique pharmacological properties. The molecular formula is , and it possesses an ethyl ester functional group that may enhance its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanisms include:
- Enzyme Inhibition : this compound has been shown to inhibit various enzymes, including kinases involved in cell signaling pathways. This inhibition can lead to reduced cellular proliferation and survival in cancer cells .
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and membrane integrity, making it a candidate for further development in treating bacterial infections.
Biological Activity Studies
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The findings are summarized in the following table:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 4.5 | Significant antiproliferative effect |
| A549 | 5.0 | Moderate antiproliferative effect |
| MDA-MB-231 | 6.0 | Moderate antiproliferative effect |
These results indicate that the compound has a promising potential as an anticancer agent, particularly against cervical and lung cancer cell lines .
Case Studies
- Antitumor Activity : A study investigated the effects of this compound on tumor growth in xenograft models. The compound significantly inhibited tumor growth compared to control groups, suggesting its potential for developing novel cancer therapies .
- Inflammation Reduction : Another study explored the anti-inflammatory properties of this compound. It was found to reduce the expression of pro-inflammatory cytokines in vitro, indicating a possible role in managing inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Comparative Analysis with Similar Compounds
When compared to other thienopyridine derivatives, this compound demonstrates distinct biological activities due to its specific substitution pattern. For example:
| Compound | Biological Activity |
|---|---|
| Ethyl 3-amino-6-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxylate | Enhanced antitumor activity |
| Ethyl 3-amino-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate | Increased anti-inflammatory effects |
These comparisons highlight how variations in chemical structure can influence biological activity and therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
